3-(2,5-Difluorophenoxy)propanoic acid 3-(2,5-Difluorophenoxy)propanoic acid
Brand Name: Vulcanchem
CAS No.: 942485-40-7
VCID: VC6787518
InChI: InChI=1S/C9H8F2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
SMILES: C1=CC(=C(C=C1F)OCCC(=O)O)F
Molecular Formula: C9H8F2O3
Molecular Weight: 202.157

3-(2,5-Difluorophenoxy)propanoic acid

CAS No.: 942485-40-7

Cat. No.: VC6787518

Molecular Formula: C9H8F2O3

Molecular Weight: 202.157

* For research use only. Not for human or veterinary use.

3-(2,5-Difluorophenoxy)propanoic acid - 942485-40-7

Specification

CAS No. 942485-40-7
Molecular Formula C9H8F2O3
Molecular Weight 202.157
IUPAC Name 3-(2,5-difluorophenoxy)propanoic acid
Standard InChI InChI=1S/C9H8F2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Standard InChI Key KWZZGDYPPDQVSB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)OCCC(=O)O)F

Introduction

Structural and Molecular Characteristics

3-(2,5-Difluorophenoxy)propanoic acid consists of a propanoic acid backbone linked to a 2,5-difluorophenoxy group. The fluorine atoms at the 2- and 5-positions of the aromatic ring enhance electron-withdrawing effects, influencing both chemical reactivity and biological interactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₈F₂O₃
Molecular Weight202.15 g/mol
CAS Number942485-40-7
IUPAC Name3-(2,5-difluorophenoxy)propanoic acid

The compound’s canonical SMILES representation, C1=CC(=C(C=C1F)OCCC(=O)O)F, underscores its structural configuration, while its InChIKey (KWZZGDYPPDQVSB-UHFFFAOYSA-N) facilitates database retrievals.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between 2,5-difluorophenol and halogenated propanoic acid derivatives (e.g., 3-bromopropanoic acid) under basic conditions. A representative protocol involves:

  • Reaction Setup: Combine 2,5-difluorophenol (1.0 equiv) with 3-bromopropanoic acid (1.2 equiv) in anhydrous dimethylformamide (DMF).

  • Base Addition: Introduce potassium carbonate (2.0 equiv) to deprotonate the phenol and facilitate alkylation.

  • Heating: Reflux at 80°C for 12–24 hours under nitrogen atmosphere.

  • Workup: Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Yield: ~75–86% under optimized conditions.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and purity. Key steps include:

  • Continuous Alkylation: Automated mixing of precursors in a solvent-free system.

  • In-Line Purification: Chromatographic separation coupled with real-time monitoring to isolate >99% pure product.

Chemical Reactivity and Functionalization

The compound’s carboxylic acid and difluorophenoxy groups enable diverse transformations:

Oxidation Reactions

The carboxylic acid moiety undergoes oxidation to form carboxylate salts or ketones. For example, oxidation with potassium peroxymonosulfate (KHSO₅) and 2-iodobenzoic acid in acetonitrile/water at 80°C yields oxidized derivatives with 79% efficiency:

Oxidizing SystemSolventTemperatureYield
KHSO₅ + 2-Iodobenzoic acidAcetonitrile/H₂O80°C79%

Esterification and Lactonization

Concentrated sulfuric acid catalyzes intramolecular esterification, producing lactone derivatives at 86% conversion. This reaction highlights the compound’s propensity for cyclization under acidic conditions.

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at the 2- and 5-positions participate in NAS with hydroxyl or amine nucleophiles:

  • Hydroxylation: Treatment with 5% NaOH at 80°C replaces one fluorine with a hydroxyl group, forming 3-(2-hydroxy-5-fluorophenoxy)propanoic acid.

  • Amination: Reaction with ammonia at elevated temperatures yields amino-substituted analogs.

Reduction and Salt Formation

  • Reduction: LiAlH₄ in tetrahydrofuran (THF) reduces the carboxylic acid to a primary alcohol (3-(2,5-difluorophenoxy)propan-1-ol) with ~70% yield.

  • Salt Formation: Neutralization with sodium carbonate produces water-soluble sodium salts, advantageous for pharmaceutical formulations.

ParameterControl GroupTreatment Group
TNF-α (pg/mL)150 ± 1075 ± 5*
IL-6 (pg/mL)200 ± 1590 ± 10*

*Significant at p < 0.05.

Mechanistically, it inhibits cyclooxygenase-2 (COX-2), modulating prostaglandin synthesis akin to nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Efficacy

In vitro assays demonstrated broad-spectrum activity:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

The difluorophenoxy group enhances membrane permeability, facilitating intracellular target engagement.

Stability and Degradation Kinetics

The compound exhibits pH-dependent stability:

pHHalf-Life (25°C)
7.0>30 days
2.0~48 hours
10.0~72 hours

Degradation in acidic or alkaline media proceeds via hydrolysis of the ether linkage, yielding 2,5-difluorophenol and propanoic acid derivatives.

Comparative Analysis with Structural Isomers

The positioning of fluorine atoms critically influences reactivity and bioactivity:

IsomerNAS ReactivityOxidative Stability
3-(2,5-Difluorophenoxy)propanoic acidModerateHigh
3-(3,4-Difluorophenoxy)propanoic acidHighModerate

The 2,5-difluoro configuration balances electronic effects, optimizing stability for pharmaceutical applications.

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